3-Oxo-3-(tetrahydro-pyran-3-yl)-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(oxan-3-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an oxan-3-yl group attached to a 3-oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(oxan-3-yl)-3-oxopropanoate typically involves the esterification of 3-(oxan-3-yl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 3-(oxan-3-yl)-3-oxopropanoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(oxan-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 3-(oxan-3-yl)-3-oxopropanoic acid.
Reduction: 3-(oxan-3-yl)-3-hydroxypropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(oxan-3-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of methyl 3-(oxan-3-yl)-3-oxopropanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to form the corresponding acid and alcohol. The pathways involved include the ester hydrolysis pathway, which is crucial for the metabolism of ester-containing compounds.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxopropanoate: Lacks the oxan-3-yl group, making it less sterically hindered.
Ethyl 3-(oxan-3-yl)-3-oxopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate: Contains a tetrahydrofuran ring instead of an oxan ring.
Uniqueness
Methyl 3-(oxan-3-yl)-3-oxopropanoate is unique due to the presence of the oxan-3-yl group, which imparts specific steric and electronic properties to the molecule. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 3-(oxan-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H14O4/c1-12-9(11)5-8(10)7-3-2-4-13-6-7/h7H,2-6H2,1H3 |
InChI Key |
QXCDVSJBZQWUQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1CCCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.